molecular formula C18H18N2O B2537604 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol CAS No. 318284-32-1

4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol

Cat. No.: B2537604
CAS No.: 318284-32-1
M. Wt: 278.355
InChI Key: OGWWPFKGGKBQIC-UHFFFAOYSA-N
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Description

4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol is a useful research compound. Its molecular formula is C18H18N2O and its molecular weight is 278.355. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Optical Properties

Research has demonstrated that derivatives of antipyrine, similar to 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol, exhibit unique optical properties useful in materials science. For instance, the synthesis of antipyrine derivatives and their characterization reveal significant insights into their amorphous nature and optical absorption behaviors. These compounds show potential for applications in photonic devices due to their π→π* transitions and n→π* transitions, indicating a wide range of utility in optical applications (El-Ghamaz et al., 2017).

Corrosion Inhibition

A theoretical study on bipyrazolic-type organic compounds, related closely to this compound, has shown their potential as corrosion inhibitors. These compounds' efficiency as inhibitors is related to their electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. This suggests their utility in protecting metals from corrosion, which is crucial in industrial applications (Wang et al., 2006).

Luminescent Properties

The synthesis and characterization of specific pyrazole derivatives highlight their luminescent properties. These properties are explored through single-crystal X-ray diffraction and density functional theory (DFT), indicating their potential in creating luminescent materials for technological applications, such as in the development of new lighting and display technologies (Tang et al., 2014).

Antimicrobial and Antitumor Activities

Studies have also revealed the antimicrobial and antitumor potentials of pyrazolone derivatives. Microwave-assisted synthesis has led to the creation of compounds with significant antioxidant, antitumor, and antimicrobial activities. This suggests their application in developing new therapeutic agents for treating cancer and infections (El‐Borai et al., 2013).

Coordination Chemistry

Research into the coordination of pyrazolone derivatives with metals has opened new avenues in the field of coordination chemistry. These studies provide insights into the structural and electronic properties of metal complexes with pyrazolone derivatives, which are relevant for catalysis, material science, and the synthesis of novel coordination compounds (Kovalchukova et al., 2017).

Properties

IUPAC Name

4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13-18(12-15-8-10-17(21)11-9-15)14(2)20(19-13)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWWPFKGGKBQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333344
Record name 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

318284-32-1
Record name 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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